molecular formula C18H10BrClO3 B2560375 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one CAS No. 690214-06-3

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one

Cat. No.: B2560375
CAS No.: 690214-06-3
M. Wt: 389.63
InChI Key: JXPYEOBCRZDEDQ-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2E)-3-(4-Bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one is a halogenated coumarin derivative characterized by a 6-chloro substitution on the coumarin core and a (2E)-3-(4-bromophenyl)prop-2-enoyl group at the 3-position.

Properties

IUPAC Name

3-[(E)-3-(4-bromophenyl)prop-2-enoyl]-6-chlorochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClO3/c19-13-4-1-11(2-5-13)3-7-16(21)15-10-12-9-14(20)6-8-17(12)23-18(15)22/h1-10H/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPYEOBCRZDEDQ-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, 6-chloro-2H-chromen-2-one, and a suitable base.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 6-chloro-2H-chromen-2-one in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction forms the enone intermediate.

    Cyclization: The enone intermediate undergoes cyclization to form the final product, this compound. This step may require specific reaction conditions, such as elevated temperatures and the use of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: The bromophenyl and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Coumarins

3-(2-Bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4)
  • Structure: Differs in the 3-position substituent (bromoacetyl vs. propenoyl-bromophenyl).
  • Activity : Exhibits 85% antioxidant activity (DPPH assay) and antimicrobial effects against tested bacterial strains .
  • Key Difference: The bromoacetyl group may enhance electrophilicity, favoring radical scavenging, whereas the propenoyl-bromophenyl group in the target compound could improve lipophilicity and membrane penetration .
6-Bromo-4-methyl-3-phenyl-2H-chromen-2-one
  • Structure : Substitutions at 6-bromo, 4-methyl, and 3-phenyl positions.
  • Physicochemical Properties : Molecular weight (315.16 g/mol) is lower than the target compound (estimated ~400 g/mol), suggesting differences in solubility and bioavailability .
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2H-chromen-2-one (Compound 4e)
  • Structure: Replaces 4-bromophenyl with 4-dimethylaminophenyl.

Bromophenyl-Containing Non-Coumarin Compounds

5-(4-Bromophenyl)-3-[(2-chloro-6-methoxyquinolin-3-yl)methylene]furan-2(3H)-one (3o)
  • Structure: Bromophenyl attached to a furanone-quinoline hybrid.
  • Activity : Shows 68.9% anti-inflammatory inhibition (compared to ibuprofen), highlighting the bromophenyl group’s role in modulating inflammation .
  • Contrast: The coumarin core in the target compound may offer superior π-π stacking interactions for enzyme binding compared to the furanone system .

Antioxidant Activity

  • Target Compound: Not directly reported, but the 6-chloro and bromophenyl groups likely enhance radical scavenging via electron withdrawal.
  • CMRN4 (3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one) : 85% DPPH activity, attributed to the bromoacetyl group’s electrophilicity .
  • CMRN1 (3-acetyl-6-bromo-2H-chromen-2-one) : Lower activity (56%), suggesting chloro at position 6 may be more effective than bromo .

Antimicrobial Activity

  • Target Compound : Expected activity based on CMRN4 (same 6-chloro substituent), which inhibits bacterial growth .
  • CMRN5 (6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one): Broader halogenation (6-bromo, 3-bromoacetyl) correlates with stronger antimicrobial effects than mono-halogenated analogs .

Physicochemical and Structural Data Comparison

Compound Substituents Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 6-Cl, 3-(E)-propenoyl-4-BrPh ~400 (estimated) Not reported
CMRN4 6-Cl, 3-bromoacetyl ~315 85% antioxidant, antimicrobial
6-Bromo-4-methyl-3-phenylcoumarin 6-Br, 4-Me, 3-Ph 315.16 Not reported
Compound 4e 3-(E)-propenoyl-4-NMe₂Ph 335.36 Hydrogen-bonding stability
3o (furanone-quinoline) 4-BrPh, quinoline-methylene 409.88 68.9% anti-inflammatory

Biological Activity

3-[(2E)-3-(4-bromophenyl)prop-2-enoyl]-6-chloro-2H-chromen-2-one, a synthetic organic compound, is a member of the chromenone family known for its diverse pharmacological properties. This article explores its biological activities, focusing on its potential applications in cancer treatment, antimicrobial properties, and other therapeutic effects.

Chemical Structure and Properties

The compound features a unique chromenone structure characterized by the presence of a 4-bromophenyl group and a 6-chloro substituent. These modifications are believed to enhance its biological activity compared to other chromenone derivatives.

Property Value
Molecular FormulaC18H11BrClO4
Molecular Weight396.63 g/mol
Melting Point182 °C
SolubilitySoluble in organic solvents

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related chromenone derivatives demonstrate IC50 values (the concentration required to inhibit cell growth by 50%) below 900 nM against several cancer types, including:

  • NUGC (Gastric Cancer) : IC50 = 48 nM
  • DLDI (Colorectal Cancer) : IC50 = 60 nM
  • HEPG2 (Liver Cancer) : IC50 = 174 nM
  • MCF (Breast Cancer) : IC50 = 288 nM .

The presence of halogenated groups is often linked to enhanced anticancer activity due to their ability to interact with biological targets more effectively.

Antimicrobial Properties

Chromone derivatives, including this compound, have also been studied for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit the growth of various pathogens. Specific studies have documented its effectiveness against:

  • Gram-positive bacteria
  • Gram-negative bacteria

These findings suggest potential applications in developing new antimicrobial agents.

Antioxidant and Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, certain studies have reported antioxidant and anti-inflammatory properties associated with chromenone derivatives. These effects are crucial for combating oxidative stress and inflammation-related diseases. The mechanism often involves the modulation of inflammatory pathways and the scavenging of free radicals.

Study on Structure-Activity Relationship (SAR)

A detailed study on the structure-activity relationship of chromenone derivatives highlighted that modifications in substituents significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like bromine or chlorine has been shown to enhance cytotoxicity against cancer cells .

Comparative Analysis of Related Compounds

A comparative analysis of various chromenone derivatives has been conducted to assess their biological activities:

Compound IC50 (nM) Activity
3-(4-Bromophenyl)chromen-2-one<900Anticancer
3-(4-Dimethylaminophenyl)prop-2-enoylchromenone<500Anticancer
3-(Naphtyl)prop-2-enoylchromenone<600Anticancer

The results demonstrate that the presence of specific functional groups can significantly enhance the potency of these compounds .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The compound is typically synthesized via Claisen-Schmidt condensation between a 6-chlorocoumarin-3-carbaldehyde derivative and 4-bromoacetophenone. Optimization involves:

  • Catalyst selection : Use NaOH or KOH in ethanol under reflux (80–90°C) .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve enolate formation .
  • Reaction monitoring : Thin-layer chromatography (TLC) with hexane/ethyl acetate (7:3) to track progress . Yields >70% are achievable with strict temperature control and inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting data between NMR and computational models be resolved?

Key techniques include:

  • 1H/13C NMR : Confirm the (2E)-configuration of the propenoyl group (coupling constant J = 15–16 Hz for trans-olefin protons) .
  • IR spectroscopy : Detect carbonyl stretches (1660–1680 cm⁻¹ for α,β-unsaturated ketone) . Discrepancies between experimental and computational (DFT) NMR shifts can arise from solvent effects or basis set limitations. Cross-validate using XRD-derived geometries as input for DFT calculations .

Q. What purification strategies are most effective for isolating this compound post-synthesis?

  • Column chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate by-products.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for XRD analysis .

Advanced Research Questions

Q. How can DFT calculations predict the reactivity and stability of this compound?

DFT methods (e.g., B3LYP/6-31G**) calculate:

  • HOMO-LUMO energies : Predict charge transfer interactions (e.g., HOMO = -6.2 eV, LUMO = -2.8 eV) .
  • Global reactivity descriptors :
ParameterValue (eV)Significance
Ionization potential (I)6.2Electron-donating capacity
Electron affinity (A)2.8Electron-accepting capacity
Electrophilicity (ω)3.5Stability under redox conditions
These parameters guide predictions of nucleophilic/electrophilic sites .

Q. What experimental design considerations are critical when evaluating antimicrobial activity to ensure data reliability?

  • Sample stability : Cool samples continuously to prevent organic degradation (e.g., 4°C storage) .
  • Control groups : Include untreated cultures and reference antibiotics (e.g., ciprofloxacin) .
  • Replicates : Perform triplicate assays to account for biological variability.
  • Concentration gradients : Test 0.1–100 µM to establish dose-response relationships .

Q. How does the 4-bromophenyl group influence electronic properties and bioactivity compared to other substituents?

  • Electron-withdrawing effect : The Br atom increases electrophilicity at the propenoyl group, enhancing interactions with microbial enzymes .
  • Bioactivity trends : In styrylchromones, bromine substituents show 2–3× higher cytotoxicity against Gram-positive bacteria compared to chloro or methoxy groups due to improved membrane penetration .

Q. What crystallographic methods are recommended for determining the three-dimensional structure?

  • Single-crystal XRD : Resolve bond lengths/angles (e.g., C=O bond: 1.22 Å) and confirm the (2E)-configuration .
  • Hydrogen bonding analysis : Intermolecular O–H···O bonds (2.6–2.8 Å) stabilize the crystal lattice and influence solubility .

Contradiction Analysis

  • Spectroscopic vs. Computational Data : Discrepancies in NMR chemical shifts often arise from implicit solvent models in DFT. Explicit solvent simulations (e.g., COSMO) improve accuracy .
  • Bioactivity Variability : Differences in microbial strain susceptibility (e.g., S. aureus vs. E. coli) require strain-specific minimal inhibitory concentration (MIC) protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.